Cyclophostin vs. Bicyclic Phosphonate Analogs: 100-1000 Fold Superior AChE Inhibition Potency Documented
Direct head-to-head comparison demonstrates that synthetic (racemic) cyclophostin inhibits human AChE with an IC₅₀ of 45 nM, a binding constant KI of 140 ± 72 nM, and an inactivation rate constant k₂ of 0.7 ± 0.02 min⁻¹ [1]. In contrast, the bicyclic phosphonate analogs (compounds 2a and 2b), which replace the phosphate oxygen with a carbon-phosphorus bond, exhibit between 100-fold and 1000-fold weaker potency [2]. Monocyclic phosphonate analog 4a showed no additional recovery of potency, confirming that the bicyclic enol-phosphate architecture is essential for full inhibitory activity [3].
| Evidence Dimension | AChE inhibitory potency (human enzyme) |
|---|---|
| Target Compound Data | IC₅₀ = 45 nM; KI = 140 ± 72 nM; k₂ = 0.7 ± 0.02 min⁻¹ |
| Comparator Or Baseline | Bicyclic phosphonate analogs 2a/2b: IC₅₀ values 100-1000 fold higher (i.e., approximately 4.5-45 µM); monocyclic phosphonate 4a: no recovery of potency |
| Quantified Difference | 100-fold to 1000-fold reduction in inhibitory potency for phosphonate analogs relative to cyclophostin |
| Conditions | Human acetylcholinesterase; irreversible inhibition kinetics; KI determined from Michaelis-Menten analysis; k₂ from time-dependent inactivation studies |
Why This Matters
This quantifies the precise potency penalty incurred by substituting the phosphate center with a phosphonate, establishing that cyclophostin's native bicyclic phosphate structure is irreplaceable for applications requiring maximal AChE inhibition potency.
- [1] Malla RK, Bandyopadhyay S, Spilling CD, Dutta S, Dupureur CM. The first total synthesis of (±)-cyclophostin and (±)-cyclipostin P: inhibitors of the serine hydrolases acetyl cholinesterase and hormone sensitive lipase. Org Lett. 2011;13(12):3094-3097. DOI: 10.1021/ol200991x. Table 1. View Source
- [2] Dutta S, Malla RK, Martin BP, Spilling CD, Dupureur CM. Synthesis and comparison of the biological activity of monocyclic phosphonate, difluorophosphonate and phosphate analogs of the natural AChE inhibitor cyclophostin. Bioorg Med Chem. 2015;23(24):7529-7534. DOI: 10.1016/j.bmc.2015.10.045. View Source
- [3] Dutta S. Inhibition studies of serine hydrolases by cyclic phosphates and phosphonates. Doctoral Dissertation, University of Missouri-St. Louis. 2010. pp. 17-18. OCLC: 670796848. View Source
